Cas no 13221-27-7 (3,5-Pyrazolidinedione,4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenyl-)

3,5-Pyrazolidinedione,4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenyl- structure
13221-27-7 structure
Product Name:3,5-Pyrazolidinedione,4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenyl-
CAS No:13221-27-7
MF:C22H24N2O3
MW:364.437565803528
CID:149372
PubChem ID:65605
Update Time:2025-04-19

3,5-Pyrazolidinedione,4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenyl- Chemical and Physical Properties

Names and Identifiers

    • 3,5-Pyrazolidinedione,4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenyl-
    • 4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenylpyrazolidine-3,5-dione
    • 4-(4,4-Dimethyl-3-oxopentyl)-1,2-diphenyl-3,5-pyrazolidinedione
    • Benetazon
    • BRN 0765347
    • Tribuzon
    • Tribuzona
    • Tribuzona [INN-Spanish]
    • Tribuzone [INN]
    • Tribuzonum
    • Tribuzonum [INN-Latin]
    • Trimetazon
    • Trimetazon [Czech]
    • Trimetazone
    • Trimethazon
    • Trimethazone
    • UNII-DUU9GVA746
    • tribuzone
    • 4-(4,4-dimethyl-3-oxo-pentyl)-1,2-diphenyl-pyrazolidine-3,5-dione
    • NS00024198
    • DUU9GVA746
    • Q4462940
    • Tribuzone (prop.INN)
    • 3,5-Pyrazolidinedione, 4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenyl-
    • SCHEMBL2109159
    • EINECS 236-191-4
    • DTXSID70157434
    • CHEMBL2106482
    • TRIBUZONE [WHO-DD]
    • CHEBI:135536
    • D08630
    • 13221-27-7
    • Benetazon (TN)
    • Inchi: 1S/C22H24N2O3/c1-22(2,3)19(25)15-14-18-20(26)23(16-10-6-4-7-11-16)24(21(18)27)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3
    • InChI Key: OFVFGKQCUDMLLP-UHFFFAOYSA-N
    • SMILES: O=C1C(C(N(C2C=CC=CC=2)N1C1C=CC=CC=1)=O)CCC(C(C)(C)C)=O

Computed Properties

  • Exact Mass: 364.179
  • Monoisotopic Mass: 364.179
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 533
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 57.7A^2

Experimental Properties

  • Density: 1.177
  • Boiling Point: 486.9°Cat760mmHg
  • Flash Point: 198.6°C
  • Refractive Index: 1.577
Recommended suppliers
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.